molecular formula C6H9IN2 B8037262 1-ethyl-4-iodo-5-methyl-1H-imidazole

1-ethyl-4-iodo-5-methyl-1H-imidazole

Cat. No.: B8037262
M. Wt: 236.05 g/mol
InChI Key: ZOIUNMHCFMIVFW-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-5-methyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with ethyl, iodo, and methyl groups. Imidazoles are a significant class of compounds in organic chemistry due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-iodo-5-methyl-1H-imidazole can be synthesized through various methods. One common approach involves the iodination of 1-ethyl-5-methyl-1H-imidazole using iodine and a suitable oxidizing agent. The reaction typically occurs in an organic solvent such as dichloromethane, with the presence of a base like sodium hydroxide to facilitate the formation of the iodo derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as copper(I) chloride can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-iodo-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

Major Products Formed:

    Substitution: Various substituted imidazoles depending on the nucleophile used.

    Oxidation: Imidazole N-oxides.

    Reduction: 1-Ethyl-5-methyl-1H-imidazole.

Scientific Research Applications

1-Ethyl-4-iodo-5-methyl-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-5-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological targets .

Comparison with Similar Compounds

  • 4-Iodo-1-methyl-1H-imidazole
  • 1-Ethyl-5-methyl-1H-imidazole
  • 4-Iodoimidazole

Comparison: 1-Ethyl-4-iodo-5-methyl-1H-imidazole is unique due to the specific combination of ethyl, iodo, and methyl substituents on the imidazole ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

1-ethyl-4-iodo-5-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-3-9-4-8-6(7)5(9)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIUNMHCFMIVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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